

# **Tnik-IN-5: A Deep Dive into Preclinical Research**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tnik-IN-5 |           |
| Cat. No.:            | B15145013 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies for **Tnik-IN-5** (also known as INS018\_055), a novel small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The development of this compound was notably accelerated by the use of generative artificial intelligence, moving from target discovery to preclinical candidate nomination in approximately 18 months.[1][2] This document summarizes the key findings from in vitro and in vivo studies, detailing the mechanism of action, efficacy, and pharmacokinetic profile of this promising anti-fibrotic agent.

#### **Mechanism of Action**

**Tnik-IN-5** targets TNIK, a serine/threonine kinase that is a critical component of several signaling pathways implicated in fibrosis and cancer.[1][3] TNIK plays a pivotal role in the Wnt signaling pathway, where it is recruited to the promoters of Wnt target genes and is essential for their transcriptional activation.[3][4][5] It may exert its function by phosphorylating TCF4/TCF7L2.[4][5] Dysregulation of the Wnt pathway is a known driver in various fibrotic diseases and cancers.[3] By inhibiting TNIK, **Tnik-IN-5** aims to disrupt this aberrant signaling, thereby impeding the processes of fibrosis.[3]

Furthermore, TNIK is an activator of the Hippo signaling pathway, which is crucial for controlling organ size and suppressing tumors by limiting cell proliferation and promoting apoptosis. Studies have shown that inhibiting TNIK primarily activates Hippo signaling.[1] The compound has also been shown to possess anti-inflammatory effects in addition to its anti-fibrotic profile. [1]



Below is a diagram illustrating the proposed mechanism of action of **Tnik-IN-5** in the context of the Wnt signaling pathway.



Click to download full resolution via product page

Caption: **Tnik-IN-5** inhibits TNIK, preventing TCF/LEF phosphorylation and subsequent Wnt target gene transcription.

## In Vitro Efficacy and Safety

**Tnik-IN-5** has demonstrated significant efficacy in various in vitro models of fibrosis. Key quantitative data from these studies are summarized in the table below.



| Parameter                                     | Cell Line               | Value     | Reference |
|-----------------------------------------------|-------------------------|-----------|-----------|
| IC50 (TNIK)                                   | -                       | 7.8 nM    | [6]       |
| IC50 (COL1 expression)                        | LX-2                    | 63 nM     | [6]       |
| IC50 (α-SMA expression)                       | LX-2                    | 123 nM    | [6]       |
| IC50 (TGF-β-<br>mediated α-SMA<br>expression) | MRC-5                   | 27 nM     | [6]       |
| IC50 (TGF-β-<br>mediated α-SMA<br>expression) | IPF patient fibroblasts | 50 nM     | [6]       |
| Cytotoxicity (CC50)                           | LX-2                    | 748.08 μM | [6]       |

The compound exhibited a favorable safety profile in vitro, with a high therapeutic window (CC50/IC50 > 635) in LX-2 cells.[6] Furthermore, it was not mutagenic and showed no off-target activity in a panel of 78 proteins.[6]

## **Experimental Protocol: In Vitro Efficacy in LX-2 Cells**

The following is a generalized protocol based on standard cell-based assays for fibrosis:

- Cell Culture: Human hepatic stellate cells (LX-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Compound Treatment: Cells are seeded in appropriate multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of **Tnik-IN-5** or vehicle control (e.g., DMSO).
- Induction of Fibrosis: To induce a fibrotic phenotype, cells are stimulated with a pro-fibrotic agent such as Transforming Growth Factor-beta (TGF-β).







- Endpoint Analysis: After a defined incubation period (e.g., 24-48 hours), the expression of fibrotic markers such as Collagen Type I (COL1) and Alpha-Smooth Muscle Actin (α-SMA) is quantified using methods like quantitative reverse transcription PCR (qRT-PCR) or Western blotting.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.





Click to download full resolution via product page



Caption: A generalized workflow for determining the in vitro efficacy of **Tnik-IN-5** in a fibrosis model.

# In Vivo Efficacy

**Tnik-IN-5** has demonstrated significant anti-fibrotic activity in multiple animal models, including lung, kidney, and skin fibrosis.[1][6][7]

In a murine bleomycin-induced lung fibrosis model, the compound reduced the fibrotic area by more than 50%.[6] In a CCl4-induced liver fibrosis mouse model, oral administration of **Tnik-IN-5** at 3 and 10 mg/kg twice daily significantly reduced steatosis and fibrosis scores.[6] After two weeks of treatment at the highest dose, there were markedly lower levels of steatosis, inflammation, fibrosis, and hepatocyte ballooning, as well as reduced AST plasma levels.[6]

# Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model

The following is a representative protocol for this widely used in vivo model:

- Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week before the experiment.
- Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung fibrosis. Control animals receive saline.
- Compound Administration: **Tnik-IN-5** or vehicle is administered to the mice, typically starting from day 1 or later, via an appropriate route (e.g., oral gavage). Dosing is continued for a specified period (e.g., 14-21 days).
- Endpoint Analysis: At the end of the treatment period, mice are euthanized. Lungs are harvested for analysis, which may include:
  - Histopathology: Lung sections are stained with Masson's trichrome to visualize and quantify collagen deposition and fibrosis. The Ashcroft scoring method is often used for quantification.



- Hydroxyproline Assay: The total collagen content in the lung tissue is determined by measuring the amount of hydroxyproline.
- Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., Col1a1, Acta2) is measured by qRT-PCR.
- Data Analysis: Statistical analysis is performed to compare the extent of fibrosis between the vehicle-treated and Tnik-IN-5-treated groups.

## **Pharmacokinetics**

The pharmacokinetic properties of **Tnik-IN-5** have been evaluated in several species. The compound exhibits desirable drug-like properties.[1]

| Parameter                   | Species | Dose & Route    | Value           | Reference |
|-----------------------------|---------|-----------------|-----------------|-----------|
| Half-life (t1/2)            | Mouse   | - (IV)          | 1.22 h          | [6]       |
| Half-life (t1/2)            | Dog     | - (IV)          | 1.65 h          | [6]       |
| Clearance                   | Mouse   | - (IV)          | 123.5 mL/min/kg | [6]       |
| Clearance                   | Dog     | - (IV)          | 32.2 mL/min/kg  | [6]       |
| Cmax                        | Mouse   | 30 mg/kg (Oral) | 1010 ng/mL      | [6]       |
| Cmax                        | Dog     | 10 mg/kg (Oral) | 536 ng/mL       | [6]       |
| tmax                        | Mouse   | 30 mg/kg (Oral) | 0.25 h          | [6]       |
| tmax                        | Dog     | 10 mg/kg (Oral) | 0.708 h         | [6]       |
| Oral<br>Bioavailability (F) | Mouse   | 30 mg/kg        | 44%             | [6]       |
| Oral<br>Bioavailability (F) | Dog     | 10 mg/kg        | 22%             | [6]       |

In vitro ADMET profiling revealed a kinetic solubility of 174  $\mu$ M and a logD of 2.82 at pH 7.4.[6] The compound had a half-life of 88.3 minutes in human hepatocytes and 32.8 minutes in rat hepatocytes.[6] Plasma protein binding assays showed sufficient recovery across human,



mouse, rat, and dog plasma.[6] Importantly, a PXR-related CYP induction assay indicated a low potential for drug-drug interactions.[6]

#### Conclusion

The preclinical data for **Tnik-IN-5** strongly support its potential as a novel therapeutic agent for fibrotic diseases. Its potent and selective inhibition of TNIK, coupled with a favorable in vitro and in vivo efficacy and safety profile, has paved the way for its advancement into clinical development. The successful application of artificial intelligence in the discovery and design of this molecule highlights a paradigm shift in modern drug development.[7] Further clinical investigation is underway to establish its safety and efficacy in patients with idiopathic pulmonary fibrosis.[2][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. TNIK Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- 5. The kinase TNIK is an essential activator of Wnt target genes PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 7. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 8. biopharmaapac.com [biopharmaapac.com]
- To cite this document: BenchChem. [Tnik-IN-5: A Deep Dive into Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15145013#tnik-in-5-preclinical-studies-overview]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com